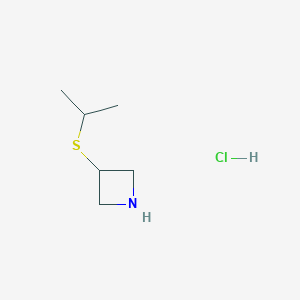

3-(Isopropylthio)azetidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNS |

|---|---|

Molecular Weight |

167.70 g/mol |

IUPAC Name |

3-propan-2-ylsulfanylazetidine;hydrochloride |

InChI |

InChI=1S/C6H13NS.ClH/c1-5(2)8-6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H |

InChI Key |

OHLMONSAUXYUSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1CNC1.Cl |

Origin of Product |

United States |

Mechanistic Investigations and Transformative Reactions of 3 Isopropylthio Azetidine Hydrochloride

Ring-Opening Dynamics and Reactivity of Azetidine (B1206935) Derivatives

The considerable ring strain of azetidines is a primary driver for their reactivity, making them valuable intermediates in organic synthesis. rsc.orgrsc.org Unlike the more labile aziridines, azetidines offer a balance of stability for handling and sufficient reactivity that can be triggered under specific conditions to undergo ring-opening reactions. rsc.org

The azetidine ring, particularly when the nitrogen is quaternized to form an azetidinium salt, is susceptible to nucleophilic attack. This process typically occurs via an SN2 mechanism, leading to the stereoselective and regioselective formation of functionalized linear amines. nih.gov The regioselectivity of the attack is governed by a combination of steric and electronic factors. magtech.com.cn

For unsymmetrically substituted azetidinium ions, nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen atom. magtech.com.cn However, electronic effects can override steric hindrance. For instance, substituents at the 2-position that can stabilize a positive charge in the transition state, such as aryl or vinyl groups, direct the nucleophilic attack to the C2 carbon, leading to cleavage of the C2-N bond. magtech.com.cn In the case of 3-(isopropylthio)azetidine hydrochloride, the nitrogen is protonated, forming an azetidinium ion, which activates the ring for nucleophilic opening. Strong nucleophiles would be expected to attack one of the carbons adjacent to the nitrogen (C2 or C4).

Studies on various azetidinium salts have provided insights into these pathways. Enantiopure azetidinium salts react with nucleophiles like azide, benzylamine, acetate, and alkoxides, with the regioselectivity depending on the substitution pattern. researchgate.net For azetidinium ions without a substituent at the C4 position, the attack occurs regioselectively at C4. researchgate.net Conversely, trisubstituted azetidinium ions bearing a methyl group at C4 show highly regioselective opening at C2. researchgate.net This predictable reactivity makes nucleophilic ring-opening a valuable method for synthesizing polysubstituted amines. nih.gov

The stability of the azetidine ring is highly sensitive to pH. In acidic conditions, the ring nitrogen is protonated, which significantly enhances the ring's susceptibility to cleavage. nih.gov This acid-mediated decomposition is a critical consideration in the application of azetidine-containing compounds. nih.govacs.org The mechanism involves the protonated azetidine nitrogen acting as a good leaving group, facilitating the ring-opening process. nih.gov

The rate of this cleavage is dependent on the pKa of the azetidine nitrogen. nih.gov A lower pKa means the nitrogen is less basic and less likely to be protonated, thus enhancing the compound's stability in acidic media. nih.gov For example, in a series of N-substituted aryl azetidines, analogues with electron-withdrawing groups or conjugated heteroaryl systems that lower the basicity of the azetidine nitrogen exhibit greater stability. nih.gov

| Compound | Substituent | Calculated Azetidine pKa | Measured Azetidine pKa | Stability (t1/2 at pH 1.8) |

|---|---|---|---|---|

| N-phenyl analogue | Phenyl | 2.9 | 4.3 | <5 min |

| Pyridyl analogue 1 | 2-pyridyl | -1.1 | Too low to measure | >24 h |

| Pyridyl analogue 2 | 3-pyridyl | 0.5 | Not reported | >24 h |

This table presents data on the pKa of the azetidine nitrogen and its correlation with the stability of N-substituted azetidines in acidic conditions. Data sourced from nih.gov.

In some cases, the acid-catalyzed process can involve an intramolecular nucleophilic attack from a pendant group, leading to a rearranged product. nih.gov For 3-(isopropylthio)azetidine hydrochloride, the protonated nitrogen facilitates the ring's opening upon interaction with a nucleophile, even a weak one, under acidic conditions.

Recent advancements have explored ring-opening mechanisms initiated by single-electron transfer (SET). These processes typically involve the formation of a radical cation intermediate, which is highly reactive and can undergo rapid ring cleavage. While specific theoretical studies on 3-(isopropylthio)azetidine hydrochloride are not available, insights can be drawn from related systems.

The generation of an N-centered radical on a strained ring, such as an N-aziridinyl radical, can be achieved through reductive activation under mild photochemical conditions. nih.gov These transient radical intermediates can engage in intermolecular reactions without significant ring opening, demonstrating their synthetic utility. nih.gov However, the formation of an azetidinium radical cation, for instance through photoinduced electron transfer, could lead to different reaction pathways. Depending on the electronic nature of the substituents, the radical cation could undergo cyclization, rearrangement, or fragmentation. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are crucial for understanding the energetics and preferred pathways of these complex radical-mediated reactions, predicting whether a given reaction will proceed and what the likely products will be. researchgate.net

Ring-Expansion Reactions and Rearrangements of Azetidine Systems

Beyond simple ring-opening, the strain within the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic structures. nih.gov These transformations often proceed through strained bicyclic intermediates and are valuable in synthetic chemistry for building molecular diversity. nih.govresearchgate.net

One notable rearrangement is the one-carbon ring expansion to form pyrrolidines, which can be achieved by treating an azetidine with a diazo compound in the presence of a copper catalyst. nih.gov This transformation proceeds via the formation of an ammonium (B1175870) ylide followed by a nih.govmit.edu-Stevens rearrangement. nih.gov Ring expansions can also be triggered by intramolecular N-alkylation, forming a bicyclic azetidinium ion that is subsequently opened by a nucleophile to yield expanded rings like pyrrolidines or azepanes. researchgate.net

Computational methods, particularly DFT calculations, have become indispensable for elucidating the mechanisms of azetidine ring expansions. researchgate.net These models allow for the simulation of reaction pathways and the characterization of transition states and intermediates that may be difficult to observe experimentally.

A key intermediate in certain azetidine rearrangements is the strained 1-azoniabicyclo[2.1.0]pentane system. nih.govresearchgate.net DFT calculations have been used to compare the ring enlargement of N-isopropyl-2-chloromethyl azetidine with its five-membered ring analogue. researchgate.net These studies revealed that in the gas phase, the rearrangement is a synchronous reaction with a single transition state. However, in a polar solvent like DMSO, the energy barrier is significantly lowered, and the azetidine rearranges through the formation of the 1-azonia-bicyclo[2.1.0]pentane intermediate. researchgate.net Such computational insights are critical for rationalizing observed regioselectivities and for predicting the outcomes of new synthetic methods aimed at constructing diverse heterocyclic scaffolds. researchgate.netmit.edu

Reactivity of the Isopropylthio Moiety and Nitrogen Center in 3-(Isopropylthio)azetidine Hydrochloride

The reactivity of 3-(isopropylthio)azetidine hydrochloride is a composite of the behaviors of its three key components: the azetidinium ring, the nitrogen center, and the isopropylthio side chain.

The nitrogen center, being protonated in the hydrochloride salt, exists as a quaternary ammonium ion. This protonation makes the nitrogen non-nucleophilic and activates the ring carbons (C2 and C4) toward nucleophilic attack, as discussed in the ring-opening pathways. magtech.com.cn The basicity (and thus the likelihood of protonation) of the azetidine nitrogen is a key factor in its stability and reactivity under acidic conditions. nih.gov

The isopropylthio group (an alkyl sulfide) at the C3 position also influences the molecule's reactivity. The sulfur atom is nucleophilic and can participate in reactions such as alkylation or oxidation to form sulfoxides and sulfones. The presence of this sulfide (B99878) functionality is generally tolerated in various Lewis acid-catalyzed reactions used to form azetidine rings, indicating its compatibility with a range of synthetic conditions. frontiersin.org In the context of ring-opening, the thioether is unlikely to be directly involved in the initial cleavage of the C-N bonds but could potentially influence the electronic environment of the ring or act as an internal nucleophile under specific conditions, although this is less common. The primary reactivity of the thioether would be independent of the ring dynamics, involving reactions characteristic of sulfides.

Transformations Involving the Thioether Group

The thioether group in 3-(isopropylthio)azetidine hydrochloride is a key site for functionalization. Its reactivity is analogous to that of other dialkyl sulfides, primarily involving oxidation, alkylation, and metal-catalyzed cross-coupling reactions.

Oxidation: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are typically achieved using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The degree of oxidation can be controlled by the choice of oxidant and reaction conditions. The resulting sulfoxides and sulfones are valuable intermediates, as the sulfinyl and sulfonyl groups can act as leaving groups or participate in further synthetic manipulations.

Alkylation: The lone pair of electrons on the sulfur atom allows for S-alkylation to form sulfonium (B1226848) salts. This reaction is typically carried out with alkyl halides or other electrophilic alkylating agents. The resulting sulfonium salts are highly reactive and can undergo various subsequent transformations, including ylide formation and sigmatropic rearrangements.

Metal-Catalyzed Cross-Coupling: While less common for alkyl thioethers compared to their aryl counterparts, advancements in catalysis have enabled cross-coupling reactions involving C-S bond activation. Palladium or nickel catalysts, in the presence of suitable ligands and reductants, can facilitate the coupling of the thioether with organometallic reagents, leading to the formation of new carbon-carbon bonds at the 3-position of the azetidine ring.

| Transformation | Reagents | Product |

| Oxidation | H₂O₂, m-CPBA, Oxone® | 3-(Isopropylsulfinyl)azetidine hydrochloride, 3-(Isopropylsulfonyl)azetidine hydrochloride |

| Alkylation | Alkyl halides (e.g., CH₃I) | 3-(Alkylisopropylsulfonium)azetidine hydrochloride halides |

| Cross-Coupling | Pd or Ni catalysts, Organometallic reagents | 3-Substituted azetidines |

Reactions at the Azetidine Nitrogen (Secondary Amine)

The secondary amine of the azetidine ring is a versatile functional handle, readily undergoing a variety of common transformations such as acylation, alkylation, arylation, and sulfonylation. The hydrochloride salt form implies that the nitrogen is protonated, and therefore, a base is typically required to liberate the free amine for these reactions to proceed.

Acylation: The reaction of 3-(isopropylthio)azetidine with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is generally high-yielding and provides a straightforward method for introducing a wide range of functional groups.

Alkylation: N-alkylation can be achieved using alkyl halides, although over-alkylation to form the quaternary ammonium salt can be a competing process. jmaterenvironsci.com Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of N-alkylated products.

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the azetidine with an aryl halide or triflate. nih.govresearchgate.netresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields N-sulfonylated azetidines. The resulting sulfonamide is a stable functional group that can influence the biological activity and physical properties of the molecule.

| Reaction | Reagents | Product |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl-3-(isopropylthio)azetidine |

| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | N-Alkyl-3-(isopropylthio)azetidine |

| Arylation | Aryl halides/triflates, Pd or Cu catalyst | N-Aryl-3-(isopropylthio)azetidine |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonyl-3-(isopropylthio)azetidine |

Advanced Computational Chemistry and Theoretical Studies on Azetidine Reactivity

Computational chemistry has emerged as a powerful tool for understanding the intricate details of chemical reactions involving strained ring systems like azetidines. Theoretical studies provide valuable insights into reaction mechanisms, transition states, and the factors governing reactivity and selectivity.

Quantum Chemical Calculations of Reaction Profiles and Energy Barriers

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the reaction profiles of azetidine transformations. These calculations can accurately predict the energies of reactants, products, intermediates, and transition states, thereby providing a quantitative measure of reaction feasibility and kinetics.

For instance, DFT calculations can be employed to determine the activation energy barriers for various reactions at the azetidine nitrogen or the thioether sulfur. By comparing the energy barriers of competing reaction pathways, it is possible to predict the major product of a reaction under a given set of conditions. These computational models can guide the optimization of reaction conditions to favor a desired outcome. Recent studies have demonstrated the utility of computational modeling in predicting the success of azetidine synthesis, highlighting the importance of frontier orbital energies and transition state energies. nih.gov

Elucidation of Transition States and Intermediates in Azetidine Transformations

A key advantage of computational chemistry is its ability to characterize the geometry and electronic structure of transient species such as transition states and reaction intermediates, which are often difficult or impossible to observe experimentally. The elucidation of these structures provides a detailed, step-by-step picture of the reaction mechanism.

In the context of azetidine chemistry, computational studies can reveal the precise nature of the transition states involved in ring-opening reactions, nucleophilic substitutions at the nitrogen, or transformations of the 3-substituent. For example, in the case of nucleophilic attack on an activated azetidinium salt, calculations can distinguish between different possible attack trajectories and explain the observed stereochemical outcomes. DFT calculations have been used to understand the diastereodivergence in the ring-opening of azetidinium salts by revealing how chiral ligands can influence the direction of nucleophilic attack. researcher.life These theoretical investigations are invaluable for rationalizing experimental observations and for the design of new, more efficient and selective synthetic methods.

Strategic Research Applications of 3 Isopropylthio Azetidine Hydrochloride in Chemical Sciences

Integration into Complex Chemical Syntheses and Materials Science Research

The azetidine (B1206935) ring is a strained four-membered heterocycle that is increasingly recognized as a valuable building block in organic synthesis and medicinal chemistry. rsc.orgenamine.netnih.gov Its incorporation into larger, more complex molecules can impart unique conformational constraints and physicochemical properties. enamine.net Synthetic chemists have developed various methods to construct and functionalize the azetidine core, which can then be elaborated into a wide range of molecular architectures. rsc.orgnih.gov

In the realm of materials science, the application of azetidine-containing compounds is less documented. However, the rigid structure of the azetidine ring could potentially be exploited in the design of novel polymers or crystalline materials. The hydrochloride salt form of the compound suggests a degree of water solubility, which might be a useful property in certain material applications. Further research would be needed to explore these possibilities.

Role as a Scaffold in Structure-Based Chemical Design

The azetidine moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.govresearchgate.net This makes azetidine-containing compounds attractive starting points for the design of new therapeutic agents.

Design Principles for Azetidine-Containing Chemical Libraries

The design of chemical libraries centered around the azetidine scaffold focuses on creating a diverse set of molecules with drug-like properties. enamine.net Key principles in the design of such libraries include:

Vectorial Display of Substituents: The rigid, three-dimensional structure of the azetidine ring allows for the precise spatial arrangement of chemical functionalities. This is crucial for optimizing interactions with biological targets.

Modulation of Physicochemical Properties: The introduction of different substituents on the azetidine ring can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability.

Exploration of Chemical Space: By systematically varying the substituents on the azetidine core, chemists can generate a library of compounds that explores a wide range of chemical space, increasing the probability of identifying bioactive molecules.

While no specific libraries based on 3-(Isopropylthio)azetidine hydrochloride are described in the literature, its structure is amenable to the principles of library design. The secondary amine of the azetidine ring and the isopropylthio group at the 3-position offer points for diversification.

Application in Peptidomimetics and Unnatural Amino Acid Frameworks

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides to alter their properties.

The rigid azetidine ring can be used as a scaffold to create conformationally constrained peptide mimics. This can help to lock the molecule into a bioactive conformation, leading to increased potency and selectivity. While there are no specific examples of 3-(Isopropylthio)azetidine hydrochloride being used in this context, the general class of azetidine-carboxylic acids (which are derivatives of the azetidine core) are used as building blocks for peptidomimetics and as unnatural amino acids. The presence of the isopropylthio group could introduce a novel side chain functionality, potentially leading to new biological activities.

Exploration as Ligands in Asymmetric Catalysis and Advanced Organic Transformations

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the formation of a single enantiomer of the product. The nitrogen atom in the azetidine ring can act as a coordination site for a metal catalyst.

While there is no information available on the use of 3-(Isopropylthio)azetidine hydrochloride as a ligand in asymmetric catalysis, the development of new chiral ligands is an active area of research. The chirality of a substituted azetidine could potentially be exploited in the design of new catalysts for a variety of organic transformations. The sulfur atom in the isopropylthio group could also potentially coordinate to a metal center, offering a bidentate chelation mode. Further research would be required to synthesize chiral versions of this compound and evaluate their effectiveness as ligands.

Perspectives and Emerging Directions in 3 Isopropylthio Azetidine Hydrochloride Research

Innovations in Stereocontrolled Synthesis and Derivatization

Recent advancements in the synthesis of 3-thio-substituted azetidines have prioritized the development of mild, efficient, and stereoselective methodologies. A significant innovation is the iron-catalyzed thiol alkylation of 3-azetidinols, which provides direct access to 3-aryl-3-sulfanyl azetidines. nih.gov This method is notable for its use of an inexpensive and benign catalyst, proceeding in excellent yields via a proposed azetidine (B1206935) carbocation intermediate. nih.gov The N-carboxybenzyl (Cbz) protecting group is crucial for reactivity and can be subsequently removed to furnish the free NH-azetidine, which is a versatile precursor for further derivatization. nih.gov

The scope of this transformation is broad, accommodating a variety of thiols, which suggests its applicability for producing a range of 3-(alkylthio)azetidines, including the isopropylthio derivative. Below is a representative table of substrates and yields from a study on this catalytic system.

| Azetidinol Substituent (Ar) | Thiol (R-SH) | Product | Yield (%) |

|---|---|---|---|

| Phenyl | 4-Methylbenzenethiol | N-Cbz-3-(p-tolylthio)-3-phenylazetidine | 95 |

| 4-Methoxyphenyl | Benzenethiol | N-Cbz-3-((4-methoxyphenyl)thio)-3-phenylazetidine | 99 |

| 4-Chlorophenyl | Ethanethiol | N-Cbz-3-(ethylthio)-3-(4-chlorophenyl)azetidine | 85 |

| Phenyl | 2-Propanethiol | N-Cbz-3-(isopropylthio)-3-phenylazetidine | 92 |

Beyond this specific method, the broader field of azetidine synthesis is being transformed by modern catalytic approaches. Stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes offers a pathway to highly substituted azetidines, efficiently transferring chirality from the substrate to the product. nih.gov Furthermore, photocatalytic strategies, such as dehydrogenative [2+2] cycloadditions between amines and alkenes, are emerging as powerful, atom-economical methods for constructing the azetidine ring with high stereoselectivity under mild, visible-light-driven conditions. acs.orgchemrxiv.org

Derivatization of the isopropylthio-azetidine core is key to exploring its chemical space. The sulfide (B99878) moiety itself is a handle for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic and steric properties of the molecule. The secondary amine of the azetidine ring, after deprotection, serves as a nucleophilic site for N-alkylation, N-arylation, or acylation, enabling the introduction of diverse substituents to probe structure-activity relationships. nih.govnih.gov

Advanced Mechanistic Elucidation through Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms and molecular properties is crucial for the rational design of synthetic routes and novel compounds. The nucleophilic ring-opening of azetidinium ions, a reaction relevant to both the synthesis and potential degradation pathways of azetidine derivatives, has been studied in detail. nih.govresearchgate.net These studies combine experimental selectivity data with Density Functional Theory (DFT) calculations to understand the parameters that govern regioselectivity. nih.govresearchgate.net

For the 3-(isopropylthio)azetidine scaffold, computational modeling is invaluable for predicting key molecular attributes. DFT calculations can be employed to:

Determine Ring Conformation: The azetidine ring exists in a puckered conformation. DFT studies can predict the preferred pucker and the influence of substituents, like the isopropylthio group at C3 and the protonation state of the nitrogen, on the ring geometry. researchgate.net This conformational preference is critical for understanding receptor binding and biological activity.

Analyze Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity, stability, and electronic properties. mit.edubioquicknews.com

Model Reaction Pathways: For synthetic reactions, computational studies can map out transition states and intermediates, helping to rationalize observed stereochemical outcomes and optimize reaction conditions. researchgate.netfrontiersin.org For instance, modeling the formation and stability of the azetidine carbocation in the iron-catalyzed thiolation reaction can validate the proposed mechanism. nih.gov

Advanced spectroscopic techniques are the cornerstone of structural confirmation. For 3-(Isopropylthio)azetidine hydrochloride, a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) is essential for unambiguous assignment of all protons and carbons. nih.gov High-resolution mass spectrometry (HRMS) provides precise mass data to confirm the elemental composition. nih.gov The coupling of these experimental techniques with computational NMR approaches, which can predict chemical shifts with increasing accuracy, offers a powerful tool for resolving complex structural challenges. researchgate.net

| Technique | Application in 3-(Isopropylthio)azetidine Research | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms and molecular properties. | Ring conformation, transition state energies, FMO analysis, reaction regioselectivity. nih.gov |

| 2D NMR Spectroscopy (COSY, HSQC) | Unambiguous structural elucidation of isomers and derivatives. | Proton-proton and proton-carbon correlations, stereochemical assignment. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. | Precise molecular weight, verification of synthetic products. nih.gov |

Exploration of Novel Bioisosteric Replacements and Structural Modifications around the Isopropylthio-Azetidine Core

In medicinal chemistry, the azetidine ring is increasingly valued as a "privileged scaffold." Its strained, three-dimensional structure can improve key drug properties compared to more common five- and six-membered rings. researchgate.netrsc.org Azetidines are recognized as effective bioisosteres for motifs like piperidine (B6355638) and morpholine (B109124), offering a way to reduce lipophilicity and molecular weight while maintaining or improving biological activity. digitellinc.comtcichemicals.com

For the 3-(isopropylthio)azetidine core, bioisosteric replacement strategies can be applied to several parts of the molecule:

The Azetidine Ring: While the core itself is a valuable scaffold, in certain contexts, it could be compared with other four-membered rings like oxetane (B1205548) to fine-tune properties such as polarity and hydrogen bonding capacity. rsc.org

The Isopropyl Group: This lipophilic group can be replaced with other alkyl or cycloalkyl groups to explore steric limits. Introducing fluorine atoms (e.g., a trifluoromethyl group) can modulate metabolic stability and electronic properties.

The Thioether Linkage: The sulfur atom can be replaced with an oxygen (ether), a methylene group (carbon), or an amine to create a library of analogs with different physicochemical properties (e.g., polarity, hydrogen bonding potential, metabolic stability). The synthesis of 3-alkoxy- and 3-aryloxyazetidines has been described as relevant for biologically active compounds. researchgate.net

Structural modifications are aimed at building a comprehensive structure-activity relationship (SAR). This involves systematically altering the core scaffold to observe the effects on a target biological system. For the isopropylthio-azetidine core, this could involve:

Varying the C3-substituent: As demonstrated by iron-catalyzed synthesis, a wide array of thiols can be used, allowing for the exploration of different alkyl and aryl thioethers at the C3 position. nih.gov

Introducing substituents at other positions: Developing synthetic routes to introduce substituents at the C2 or C4 positions of the azetidine ring would add another vector for structural diversification. nih.gov

Modifying the N1-substituent: For applications where the free amine is not required, derivatization of the nitrogen atom allows for the introduction of groups that can interact with specific pockets of a biological target. nih.gov

Synergistic Approaches with Enabling Technologies in Chemical Research

The synergy between modern synthetic methods and enabling technologies is accelerating the pace of chemical research. For the synthesis and study of 3-(isopropylthio)azetidine hydrochloride and its derivatives, several technologies are particularly impactful.

Photocatalysis: As mentioned, visible-light photocatalysis has become a premier tool for constructing azetidine rings under mild conditions. acs.org These methods often proceed through radical intermediates or triplet energy transfer, enabling transformations that are difficult to achieve with traditional thermal methods. chemrxiv.orgacs.org The use of diverse photocatalysts, including those based on iridium, gold, or organic dyes, provides a tunable platform for optimizing azetidine synthesis. acs.orgacs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. springerprofessional.denih.govmdpi.com For potentially hazardous or highly exothermic reactions, microreactors minimize risk. nih.gov A multi-step synthesis of functionalized azetidines could be "telescoped" into a single, continuous flow process, eliminating the need to isolate and purify intermediates and drastically improving efficiency. uc.ptdurham.ac.uk This technology is ideal for rapidly generating libraries of analogs for screening purposes. springerprofessional.de

Computational Chemistry: As detailed in section 5.2, computational tools are no longer just for post-hoc rationalization but are now used predictively. mit.edu Machine learning and computational models can screen virtual libraries of reactants to predict the outcomes of reactions, guiding experimental efforts toward the most promising substrates and conditions for synthesizing novel azetidine derivatives. mit.edubioquicknews.com

These technologies are not mutually exclusive and can be combined for even greater effect. For example, a flow reactor can be equipped with an LED light source to perform a photocatalytic reaction continuously and safely on a large scale. nih.gov The integration of these advanced approaches will undoubtedly be a driving force in the future exploration of the 3-(isopropylthio)azetidine hydrochloride chemical space.

Q & A

Q. How can researchers optimize the synthesis of 3-(Isopropylthio)azetidine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves selecting appropriate reaction conditions, such as solvent polarity (e.g., dichloromethane or 1,2-dimethoxyethane), temperature control (0–60°C), and stoichiometric ratios of reactants. Nucleophilic substitution reactions between azetidine precursors and isopropylthiol derivatives are common. Catalysts like triethylamine can enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products. Monitoring reaction progress using TLC or HPLC ensures reproducibility .

Q. What safety protocols are essential when handling 3-(Isopropylthio)azetidine hydrochloride in laboratory settings?

- Methodological Answer : Mandatory safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust.

- Hygiene: Prohibit eating/drinking in labs; wash hands post-handling.

- Emergency protocols: Immediate eye rinsing with water for 15 minutes if exposed, and medical consultation for ingestion or skin contact. Safety Data Sheets (SDS) should be accessible for emergency reference .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of 3-(Isopropylthio)azetidine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate molecular structure and substituent positions (e.g., isopropylthio group at the 3-position of azetidine).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at expected m/z).

- Elemental Analysis : Verifies C, H, N, S, and Cl composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-(Isopropylthio)azetidine hydrochloride across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Standardize assays : Use identical cell models (e.g., BV2 microglial cells) and control for solvent effects (e.g., DMSO concentration).

- Comparative analysis : Benchmark against structurally similar azetidines (e.g., 3-(4-Methoxyphenoxy)azetidine hydrochloride) to identify substituent-driven activity differences.

- Dose-response curves : Establish EC50/IC50 values under consistent experimental parameters .

Q. What experimental strategies are effective for elucidating the mechanism of action of 3-(Isopropylthio)azetidine hydrochloride in neuroprotection?

- Methodological Answer :

- In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated microglial cells.

- Pathway analysis : Use Western blotting or qPCR to assess modulation of NF-κB or MAPK signaling pathways.

- In vivo models : Employ rodent models of cerebral ischemia to evaluate neuroprotective efficacy via behavioral tests and histopathology .

Q. How should structure-activity relationship (SAR) studies be designed to explore derivatives of 3-(Isopropylthio)azetidine hydrochloride?

- Methodological Answer :

- Systematic substitution : Replace the isopropylthio group with bulkier (e.g., tert-butylthio) or electron-withdrawing (e.g., nitro) groups to assess steric/electronic effects.

- Computational modeling : Use DFT calculations or molecular docking to predict binding affinities to targets like GABA receptors.

- Bioassays : Screen derivatives for antimicrobial (MIC assays) or anticancer (cell viability assays) activity to correlate structural changes with function .

Q. What are common pitfalls in pharmacokinetic profiling of 3-(Isopropylthio)azetidine hydrochloride, and how can they be mitigated?

- Methodological Answer :

- Solubility limitations : Use co-solvents (e.g., PEG-400) or salt forms to enhance aqueous solubility.

- Metabolic instability : Conduct liver microsome assays to identify metabolic hotspots (e.g., sulfur oxidation).

- Bioavailability : Compare oral vs. intravenous administration in rodent models to assess absorption barriers .

Q. How can researchers address the compound’s instability in aqueous solutions during long-term storage?

- Methodological Answer :

- Buffer optimization : Store in lyophilized form or in anhydrous solvents (e.g., acetonitrile) at -20°C.

- Stability assays : Use accelerated degradation studies (e.g., 40°C/75% RH) to identify degradation products via LC-MS.

- Antioxidants : Add BHT or ascorbic acid to prevent thioether oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.